4-(N-benzyl-N-ethylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-benzyl-N-ethylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-benzyl-N-ethylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. The process may include:
Formation of the Benzamide Core: This step involves the reaction of benzoyl chloride with an amine to form the benzamide core.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through the reaction of the benzamide with a sulfonyl chloride in the presence of a base.
Attachment of the Benzyl and Ethyl Groups: These groups can be attached via alkylation reactions using appropriate alkyl halides.
Formation of the Benzo[d]thiazole Ring: This step involves cyclization reactions to form the benzo[d]thiazole ring.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfamoyl group.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Agents: Sulfonamides are known for their antimicrobial properties, and this compound could be explored for similar applications.
Enzyme Inhibition: Potential use as an enzyme inhibitor in various biochemical pathways.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.
Therapeutic Agents:
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(N-benzyl-N-ethylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide would depend on its specific application. In the context of antimicrobial activity, it might inhibit the synthesis of folic acid in bacteria, similar to other sulfonamides. The molecular targets could include enzymes involved in folate biosynthesis, such as dihydropteroate synthase.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide with antimicrobial properties.
Sulfapyridine: Used in the treatment of bacterial infections.
Uniqueness
4-(N-benzyl-N-ethylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is unique due to its complex structure, which includes multiple functional groups and aromatic rings. This complexity may confer unique biological activities and chemical reactivity compared to simpler sulfonamides.
Properties
CAS No. |
1171920-76-5 |
---|---|
Molecular Formula |
C29H24F2N4O3S2 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C29H24F2N4O3S2/c1-2-34(18-20-8-4-3-5-9-20)40(37,38)24-13-11-21(12-14-24)28(36)35(19-23-10-6-7-15-32-23)29-33-27-25(31)16-22(30)17-26(27)39-29/h3-17H,2,18-19H2,1H3 |
InChI Key |
XSLZUIFSKOVNFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=C(C=C5S4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.